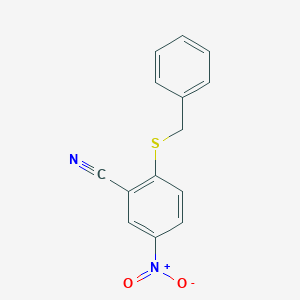

2-(Benzylthio)-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVENNUQTKADSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351680 | |

| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-67-8 | |

| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Benzylthio)-5-nitrobenzonitrile" CAS number 175135-67-8

The following technical guide is structured to serve as a definitive reference for the chemical entity 2-(Benzylthio)-5-nitrobenzonitrile (CAS 175135-67-8). It is designed for immediate application in synthetic organic chemistry and medicinal chemistry workflows.

CAS Number: 175135-67-8 Role: Key Intermediate for S-Functionalized Heterocycles & Benzisothiazole Scaffolds[1]

Executive Summary & Chemical Identity

2-(Benzylthio)-5-nitrobenzonitrile is a highly functionalized aromatic intermediate characterized by a benzonitrile core flanked by a nitro group at the para position relative to a benzylthio ether.[1] Its structural utility lies in its "push-pull" electronic nature: the electron-withdrawing nitro and cyano groups activate the ring for further nucleophilic attacks, while the benzylthio moiety serves as a masked thiol (sulfhydryl) group, essential for the synthesis of benzothiazoles, benzisothiazoles, and various antiretroviral or antineoplastic agents.

Chemical Profile

| Property | Specification |

| Molecular Formula | C₁₄H₁₀N₂O₂S |

| Molecular Weight | 270.31 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| Melting Point | Predicted:[1][2][3][4] 135–145 °C (Dependent on purity/polymorph) |

| Electronic Character | Electron-deficient ring (Activated for S_NAr and Reduction) |

| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |

Synthesis Protocol: Nucleophilic Aromatic Substitution (S_NAr)

The most robust route to CAS 175135-67-8 is the S_NAr displacement of a halide (chloride or fluoride) by benzyl mercaptan.[1] The presence of the nitro group at the C5 position (para to the leaving group) and the nitrile at C1 (ortho to the leaving group) dramatically accelerates this reaction, allowing it to proceed under mild conditions.

Reaction Scheme

Precursors: 2-Chloro-5-nitrobenzonitrile + Benzyl Mercaptan (Benzylthiol) Reagents: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology

Note: This protocol is designed for a 10 mmol scale. Scale up with appropriate thermal safety calculations.

-

Preparation:

-

Charge a 100 mL round-bottom flask with 2-Chloro-5-nitrobenzonitrile (1.83 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Add Potassium Carbonate (2.07 g, 15.0 mmol, 1.5 eq) to the stirring solution. The mixture will appear as a suspension.

-

-

Addition:

-

Cool the mixture to 0°C in an ice bath to control the exotherm.

-

Add Benzyl Mercaptan (1.30 g, 1.23 mL, 10.5 mmol, 1.05 eq) dropwise over 10 minutes.

-

Mechanistic Insight: The thiolate anion is generated in situ by the base. The electron-deficient ring stabilizes the Meisenheimer complex intermediate.[1]

-

-

Reaction:

-

Allow the reaction to warm to Room Temperature (25°C).

-

Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting chloride (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

-

-

Workup (Quench & Precipitation):

-

Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Stir for 30 minutes to ensure removal of DMF.

-

-

Purification:

-

Filter the solid using a Büchner funnel. Wash the cake with water (3 x 20 mL) to remove residual base and salts.

-

Wash with cold Ethanol (10 mL) to remove unreacted thiol traces.[1]

-

Recrystallization: Dissolve the crude solid in boiling Ethanol or an EtOH/Acetone mixture. Cool slowly to 4°C to yield high-purity yellow needles.

-

Mechanistic Analysis & Visualization

The efficiency of this synthesis relies on the cooperative electron-withdrawing effects of the Nitro and Cyano groups.[1]

Diagram 1: Synthesis & Activation Pathway

The following diagram illustrates the S_NAr mechanism and the resonance stabilization that facilitates the reaction.

Figure 1: S_NAr pathway showing nucleophilic attack at C2, stabilized by the para-nitro group.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral fingerprints.

1H NMR (DMSO-d6, 400 MHz) Expectation:

-

δ 8.65 (d, J=2.5 Hz, 1H): H6 proton (Ortho to CN, Meta to NO2). Most deshielded due to two EWGs.

-

δ 8.35 (dd, J=8.8, 2.5 Hz, 1H): H4 proton (Ortho to NO2).

-

δ 7.80 (d, J=8.8 Hz, 1H): H3 proton (Ortho to S-Benzyl).[1]

-

δ 7.30–7.45 (m, 5H): Benzyl aromatic protons.

-

δ 4.55 (s, 2H): Benzyl -CH₂- protons.[1] This singlet is diagnostic; if it appears as a doublet, you have unreacted thiol or oxidation to sulfoxide (which would also shift the peak).

IR Spectroscopy (ATR):

-

2230 cm⁻¹: Nitrile (C≡N) stretch.[1] Sharp, distinct.

-

1520 & 1345 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.[1]

-

~700 cm⁻¹: C-S stretch (often weak).[1]

Applications & Derivatization

This compound is rarely the final API; it is a scaffold. The two primary downstream pathways are Nitro Reduction and Thiol Deprotection .

Diagram 2: Downstream Utility

Figure 2: Strategic transformations.[1] The benzyl group acts as a protecting group for the thiol during nitro-reduction or other ring modifications.[1]

Key Reactions:

-

Preparation of 2-Mercapto-5-nitrobenzonitrile:

-

The benzyl group can be removed using AlCl₃ in Toluene (reflux) or Boron Tribromide (BBr₃) at -78°C.[1] This reveals the free thiol, which can then be cyclized with the nitrile to form 1,2-benzisothiazoles .

-

-

Reduction to Aniline:

Safety & Handling (HSE)

-

Nitrogenous Hazards: Nitro compounds can be explosive if heated under confinement. Ensure synthesis is performed in open systems or under controlled reflux.

-

Thiol Stench: Benzyl mercaptan has a potent, repulsive odor. All transfers must occur in a fume hood. Treat glassware with bleach (NaOCl) to oxidize residual thiols before removal from the hood.

-

Skin/Eye Contact: The product is an irritant.[4][5] Wear nitrile gloves and safety goggles.

References

-

PubChem. (2025).[5] Compound Summary: 2-(Benzylthio)-5-nitrobenzonitrile.[1][2][6][7][8][9] National Library of Medicine. [Link][1][2]

-

Organic Syntheses. (1923). General Methods for Nucleophilic Aromatic Substitution of Activated Halides. Org. Synth. 1923, 3, 75. (Foundational methodology for S_NAr). [Link]

Sources

- 1. 74631-35-9|2-(Methylthio)-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Benzylthio-5-nitrobenzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. a2bchem.com [a2bchem.com]

- 8. 2-(Benzylthio)-5-nitrobenzonitrile (175135-67-8) for sale [vulcanchem.com]

- 9. Page loading... [wap.guidechem.com]

Core Molecular Attributes: A Foundation for Application

An In-Depth Technical Guide to 2-(Benzylthio)-5-nitrobenzonitrile

This technical guide offers a comprehensive analysis of 2-(Benzylthio)-5-nitrobenzonitrile, a molecule of significant interest for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of its molecular characteristics, a detailed and validated synthesis protocol, methods for its characterization, and a discussion of its potential applications, all grounded in rigorous scientific principles.

A thorough understanding of the fundamental physicochemical properties of 2-(Benzylthio)-5-nitrobenzonitrile is paramount for its effective use in research and development. This substituted aromatic compound possesses a unique combination of a nitrile, a nitro group, and a benzylthio ether, which dictates its reactivity and potential utility.

Molecular Weight and Formula

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for definitive identification via mass spectrometry. The molecular formula of 2-(Benzylthio)-5-nitrobenzonitrile is C₁₄H₁₀N₂O₂S.[1] Based on this formula, the calculated molecular weight is approximately 270.31 g/mol .[1] This value is consistently reported by commercial suppliers such as Thermo Scientific.[1]

A summary of key molecular identifiers is provided in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂S | Thermo Scientific[1] |

| Molecular Weight ( g/mol ) | 270.31 | Thermo Scientific[1] |

| CAS Number | 175135-67-8 | Thermo Scientific[1] |

| IUPAC Name | 2-(benzylsulfanyl)-5-nitrobenzonitrile | Thermo Scientific[1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-(Benzylthio)-5-nitrobenzonitrile is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the electronic properties of the precursor, 2-fluoro-5-nitrobenzonitrile. The fluorine atom at the C2 position serves as an excellent leaving group, a property significantly enhanced by the potent electron-withdrawing effects of the nitro group at the C5 position and the nitrile group at the C1 position.

The reaction mechanism involves the attack of a nucleophilic sulfur species, derived from benzyl mercaptan, on the electron-deficient C2 carbon of the benzonitrile ring, leading to the displacement of the fluoride ion.

Validated Synthesis Protocol

The following protocol provides a step-by-step methodology for the synthesis of 2-(Benzylthio)-5-nitrobenzonitrile, designed to ensure reproducibility and high purity of the final product.

Materials:

-

2-Fluoro-5-nitrobenzonitrile

-

Benzyl mercaptan

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-fluoro-5-nitrobenzonitrile (1.0 equivalent) in anhydrous DMF.

-

Base Addition: To the stirring solution, add anhydrous potassium carbonate (1.5 equivalents). The base is critical for the in situ deprotonation of benzyl mercaptan to form the more potent benzyl thiolate nucleophile.

-

Nucleophile Introduction: Slowly add benzyl mercaptan (1.2 equivalents) to the reaction mixture via syringe. The reaction may be mildly exothermic; maintain ambient temperature.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using an appropriate eluent such as a 4:1 mixture of hexanes and ethyl acetate. The reaction is complete upon the disappearance of the 2-fluoro-5-nitrobenzonitrile starting material.

-

Aqueous Workup: Upon completion, pour the reaction mixture into water to quench the reaction and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times to ensure complete recovery.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(Benzylthio)-5-nitrobenzonitrile.

Synthesis Workflow Diagram

Caption: A streamlined workflow for the synthesis of 2-(Benzylthio)-5-nitrobenzonitrile.

Characterization and Purity Validation

To ensure the structural integrity and purity of the synthesized 2-(Benzylthio)-5-nitrobenzonitrile, a suite of analytical techniques must be employed. The expected outcomes from these analyses serve as a self-validating system for the protocol's success.

| Analytical Technique | Expected Results and Interpretation |

| ¹H NMR Spectroscopy | The spectrum should display distinct signals for the aromatic protons on both the benzonitrile and benzyl rings, along with a characteristic singlet for the methylene (-S-CH₂-Ar) protons. |

| ¹³C NMR Spectroscopy | The spectrum should confirm the presence of all 14 unique carbon atoms, including the nitrile carbon (C≡N), the carbons of the two distinct aromatic rings, and the aliphatic methylene carbon. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of ~270.31 m/z. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the nitrile stretch (around 2220-2240 cm⁻¹), asymmetric and symmetric stretches for the nitro group (around 1520 and 1340 cm⁻¹), and aromatic C-H and C=C stretches. |

| Melting Point Analysis | A sharp and defined melting point range is a strong indicator of high sample purity. |

Potential Applications in Scientific Research

The unique molecular architecture of 2-(Benzylthio)-5-nitrobenzonitrile makes it a valuable intermediate and a scaffold for further chemical exploration, particularly in medicinal chemistry and materials science.

-

Medicinal Chemistry Scaffold: Nitroaromatic compounds are a well-established class of molecules with diverse biological activities.[2][3] This compound can serve as a starting point for the synthesis of novel therapeutic agents. For example, related nitro-containing benzimidazoles have demonstrated promising antioxidant and antimicrobial properties.[2][3]

-

Intermediate for Chemical Synthesis: The functional groups on the molecule offer multiple avenues for transformation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The nitro group can be readily reduced to an aniline derivative, a key precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecules.[4]

-

Materials Science Building Block: The combination of aromatic rings and heteroatoms (N, S, O) suggests potential for this molecule or its derivatives to be used in the development of novel organic materials with interesting electronic or photophysical properties.

Safety and Handling Protocols

As a standard laboratory chemical, 2-(Benzylthio)-5-nitrobenzonitrile should be handled with appropriate safety measures. All manipulations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory. For comprehensive handling and disposal information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

Rahman, S., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 308-310. Retrieved from [Link]

- Google Patents. (1978). Process for the preparation of 2-amino-5-nitrobenzonitrile.

Sources

- 1. 2-Benzylthio-5-nitrobenzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

"2-(Benzylthio)-5-nitrobenzonitrile" chemical properties

Executive Summary

2-(Benzylthio)-5-nitrobenzonitrile is a highly functionalized aromatic thioether characterized by three distinct reactive centers: a nitro group (-NO₂), a nitrile group (-CN), and a benzylthio ether linkage (-S-Bn).[1] It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of fused heterocycles (benzothiazoles) and as a pharmacophore in antiviral research (specifically Human Cytomegalovirus, HCMV).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols via Nucleophilic Aromatic Substitution (

Molecular Architecture & Physicochemical Profile[1][2][3][4]

The molecule exhibits a "push-pull" electronic structure.[1] The nitro group (position 5) and nitrile group (position 1) are strong electron-withdrawing groups (EWGs), which significantly decrease the electron density of the benzene ring. This electronic deficiency is crucial for its synthesis but also dictates its solubility and stability profile.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-(benzylthio)-5-nitrobenzonitrile | |

| CAS Registry | 175135-67-8 | |

| Molecular Formula | ||

| Molecular Weight | 270.31 g/mol | |

| Appearance | Yellow to Pale Orange Crystalline Solid | Color due to |

| Solubility (High) | DMSO, DMF, Acetonitrile, Ethyl Acetate | Polar aprotic solvents are preferred. |

| Solubility (Low) | Water, Hexane | Lipophilic nature ( |

| Reactive Moieties | Nitro ( | Sites for reduction, cyclization, and oxidation. |

Synthetic Methodology: The Protocol

The most robust synthesis route involves the displacement of a halide (chloride or fluoride) by benzyl mercaptan. Due to the presence of two strong EWGs ortho and para to the leaving group, the reaction proceeds rapidly via Nucleophilic Aromatic Substitution (

Mechanistic Insight

The reaction follows an addition-elimination mechanism.[1] The thiolate anion attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before the halide is expelled.

Validated Experimental Protocol

Target Scale: 10 mmol Yield Expectation: 85–92%[1]

Reagents:

-

Substrate: 2-Chloro-5-nitrobenzonitrile (1.83 g, 10 mmol)

-

Nucleophile: Benzyl mercaptan (1.24 g, 1.17 mL, 10 mmol)

-

Base: Potassium Carbonate (

), anhydrous (1.52 g, 11 mmol) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

) (20 mL)

Step-by-Step Workflow:

-

Preparation (Safety Critical): Perform all operations in a fume hood. Benzyl mercaptan has a potent, offensive stench. Prepare a bleach bath (sodium hypochlorite) to neutralize glassware and syringes immediately after use.

-

Solvation: Dissolve 2-Chloro-5-nitrobenzonitrile in 20 mL of DMF in a round-bottom flask.

-

Activation: Add anhydrous

to the solution. Stir at Room Temperature (RT) for 10 minutes. -

Addition: Add benzyl mercaptan dropwise via syringe over 5 minutes. The solution will likely darken (yellow/orange) as the thiolate forms.

-

Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 4:1). The starting material (

) should disappear, replaced by the product ( -

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the precipitate. Wash with water (

mL) to remove DMF and salts. Recrystallize from Ethanol or Ethanol/Water mixture if high purity is required.

Visualization: Synthetic & Reactivity Logic[1]

The following diagram illustrates the

Figure 1: Reaction logic flow from precursors to the target scaffold and its divergent applications in heterocyclic chemistry.[1]

Reactivity & Functionalization[1][5]

Once synthesized, 2-(Benzylthio)-5-nitrobenzonitrile acts as a versatile intermediate.[1]

A. Nitro Reduction (Aniline Formation)

The nitro group at position 5 is easily reduced to an amine (

-

Significance: The resulting aniline is a precursor for azo dyes and competitive kinase inhibitors.

B. Benzothiazole Cyclization

This is the most high-value transformation.[1] The nitrile and the sulfur atom are in close proximity. Under specific acidic or oxidative conditions, the benzyl group can be cleaved or modified to facilitate ring closure, forming 2-amino-6-nitrobenzothiazole .[1]

-

Mechanism: Typically involves debenzylation followed by nucleophilic attack of the sulfur on the nitrile carbon.

Biological & Pharmaceutical Relevance[1][2][6][7][8]

A. Human Cytomegalovirus (HCMV) Inhibition

Research indicates that

-

Pharmacophore: The 2-benzylthio group mimics the hydrophobic interactions found in potent HCMV inhibitors like benzimidazole ribonucleosides (though with a distinct mechanism).[1]

B. Protease Inhibition

The electron-deficient nature of the ring (due to the nitro group) makes the sulfur somewhat labile to oxidative metabolism (forming sulfoxides/sulfones), which can act as suicide inhibitors for cysteine proteases.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Odor Control: The precursor (benzyl mercaptan) has a low odor threshold. Use bleach traps for all waste streams.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile (Structural Analog). Retrieved from [Link]

-

Zhang, Y., et al. (2014). "Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV)."[1][2] Journal of Medicinal Chemistry. (Contextualizing the N-benzyl pharmacophore). Retrieved from [Link]

-

ChemSynthesis. (2025). Synthesis and properties of nitrobenzonitrile derivatives. Retrieved from [Link]

Sources

Strategic Synthesis and Application of 2-(Benzylthio)-5-nitrobenzonitrile

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

2-(Benzylthio)-5-nitrobenzonitrile (CAS: 175135-67-8) serves as a critical pharmacophore scaffold in the synthesis of fused heterocyclic systems, particularly 1,2-benzisothiazoles and 2-aminobenzothiazoles .[1][2] These derivatives are pivotal in modern drug discovery, exhibiting potent activity as antitumor agents, kinase inhibitors, and antivirals.

This guide provides a rigorous technical analysis of the molecule, detailing a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (

Part 1: Structural Analysis & IUPAC Nomenclature

The IUPAC name 2-(benzylthio)-5-nitrobenzonitrile encodes the precise regiochemistry required for its reactivity.

| Component | Position | Chemical Function |

| Benzonitrile | Parent | The C1 cyano group (-CN) provides ortho-activation for nucleophilic attack and serves as a precursor for amidines or heterocycle ring closure. |

| Benzylthio- | C2 | A "masked" thiol group. The benzyl moiety acts as a lipophilic protecting group that can be cleaved (debenzylation) to reveal the free thiol (-SH) for cyclization. |

| Nitro- | C5 | A strong electron-withdrawing group (EWG) at the para position relative to the sulfur, stabilizing the transition state during synthesis. |

Physical Properties:

-

Appearance: Yellow crystalline solid/powder.

-

Molecular Formula:

[1][2][3] -

Predicted Boiling Point: ~438°C (at 760 mmHg)

-

Solubility: Soluble in DMF, DMSO, Chloroform; sparingly soluble in Ethanol; insoluble in Water.

Part 2: Strategic Synthesis ( Protocol)

The most robust route to 2-(benzylthio)-5-nitrobenzonitrile is the Nucleophilic Aromatic Substitution (

Experimental Logic[4][5]

-

Substrate Selection: 2-Chloro-5-nitrobenzonitrile is chosen over the fluoro- analog for cost-efficiency, as the strong activation by the para-nitro and ortho-cyano groups makes the chloride sufficiently labile.

-

Base Selection: Potassium Carbonate (

) is preferred over stronger bases (like NaH) to minimize side reactions such as nitrile hydrolysis or nitro-group reduction. -

Solvent: DMF or Acetonitrile (polar aprotic) is essential to solvate the cation (

), leaving the benzylthiolate anion "naked" and highly reactive.

Step-by-Step Protocol

Reagents:

-

2-Chloro-5-nitrobenzonitrile (1.0 eq)[1]

-

Benzyl mercaptan (1.05 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

DMF (Dimethylformamide), anhydrous (10 mL/g substrate)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-nitrobenzonitrile and anhydrous DMF . Stir until fully dissolved.

-

Activation: Add

in a single portion. The suspension may yellow slightly. -

Addition: Add benzyl mercaptan dropwise via syringe over 10 minutes at room temperature (

). Caution: Exothermic reaction. -

Reaction: Heat the mixture to

and stir for 2–4 hours.-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by a lower

-

-

Quench & Workup: Pour the reaction mixture into crushed ice-water (10x volume). A yellow precipitate will form immediately.

-

Isolation: Filter the solid under vacuum. Wash the cake with water (

) to remove residual DMF and inorganic salts. Wash once with cold ethanol. -

Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if high purity (>99%) is required for biological assays.

Part 3: Mechanistic Insights

The reaction proceeds via an addition-elimination pathway typical of activated aromatic systems.

-

Nucleophile Formation: The base deprotonates benzyl mercaptan (

), generating the highly nucleophilic benzylthiolate anion ( -

Meisenheimer Complex: The thiolate attacks the C2 carbon of the benzene ring. The negative charge is delocalized into the ring, stabilized significantly by the resonance withdrawal of the 5-nitro and 1-cyano groups.

-

Aromatization: The chloride anion is eliminated, restoring aromaticity and yielding the thioether product.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic workflow and the electronic activation logic.

Caption: Figure 1. Synthetic pathway and electronic activation logic for the formation of 2-(benzylthio)-5-nitrobenzonitrile.

Part 4: Applications in Drug Discovery

The true value of 2-(benzylthio)-5-nitrobenzonitrile lies in its role as a "masked" precursor for heterocycles.

Synthesis of 2-Aminobenzothiazoles

This scaffold is a direct precursor to 2-amino-6-nitrobenzothiazole.

-

Route: The benzyl group is removed (debenzylation) using

or reductive conditions to yield the free thiophenol. -

Cyclization: The free thiol reacts with the adjacent nitrile group (often in the presence of acid) to close the thiazole ring.

-

Relevance: Benzothiazoles are privileged structures in oncology, often acting as kinase inhibitors or DNA-binding agents.

Synthesis of 1,2-Benzisothiazoles

Through oxidative cyclization, the sulfur atom can attack the nitrogen of the nitrile (or a derived amide), forming the benzisothiazole core. These derivatives are heavily utilized in antipsychotic drugs (e.g., Lurasidone analogs) and antivirals .

Data Summary: Related Derivatives & Activity

| Derivative Class | Target Application | Mechanism of Action |

| Benzothiazoles | Oncology | Inhibition of Topoisomerase II; Tyrosine Kinase inhibition. |

| Benzisothiazoles | CNS / Antiviral | Dopamine/Serotonin receptor modulation; Protease inhibition. |

| Thieno[2,3-b]pyridines | Anti-inflammatory | Inhibition of TNF- |

Part 5: Safety & Handling

-

Hazard Classification: GHS06 (Toxic).

-

Risks:

-

Precaution: All reactions involving benzyl mercaptan (stench) and nitro-aromatics must be performed in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175135-67-8, 2-(Benzylthio)-5-nitrobenzonitrile. Retrieved from [Link]

-

Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.[5] Asian Journal of Chemistry.[5] (Demonstrates analogous SnAr conditions for benzonitrile derivatives). Retrieved from [Link]

Sources

- 1. 2-(BENZYLTHIO)-5-NITROBENZONITRILE | 175135-67-8 [chemicalbook.com]

- 2. 2-(BENZYLTHIO)-5-NITROBENZONITRILE CAS#: 175135-67-8 [m.chemicalbook.com]

- 3. PubChemLite - 2-(benzylthio)-5-nitrobenzonitrile (C14H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility Profile of 2-(Benzylthio)-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylthio)-5-nitrobenzonitrile is a multifaceted organic compound whose utility in medicinal chemistry and materials science is intrinsically linked to its physicochemical properties, most notably its solubility. This guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzylthio)-5-nitrobenzonitrile. In the absence of extensive published experimental data, this document establishes a framework for understanding and predicting its solubility based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the empirical determination of its solubility in various solvent systems, a critical step in drug discovery and process development. This guide is intended to serve as a foundational resource for scientists and researchers, enabling them to effectively work with this compound and anticipate its behavior in diverse chemical environments.

Introduction to 2-(Benzylthio)-5-nitrobenzonitrile

2-(Benzylthio)-5-nitrobenzonitrile, with the molecular formula C₁₄H₁₀N₂O₂S, is a solid compound at standard conditions.[1] Its structure is characterized by a benzonitrile core substituted with a benzylthio group at the 2-position and a nitro group at the 5-position.[1] These functional groups—nitrile (-C≡N), nitro (-NO₂), and a thioether (-S-) linkage to a benzyl group—dictate its chemical reactivity and physical properties, including its solubility.[1] Understanding the solubility of this compound is paramount for a range of applications, from designing synthetic routes and purification strategies to formulating it for biological assays and potential therapeutic applications.

Physicochemical Properties and Predicted Solubility

While specific experimental solubility data for 2-(Benzylthio)-5-nitrobenzonitrile is limited in publicly accessible literature, an expert analysis of its molecular structure allows for a robust prediction of its solubility profile.[1] The principle of "like dissolves like" serves as a guiding tenet, where the polarity of the solute and solvent are the primary determinants of solubility.[2]

Table 1: Physicochemical Properties of 2-(Benzylthio)-5-nitrobenzonitrile

| Property | Value | Reference |

| CAS Number | 175135-67-8 | [1] |

| Molecular Formula | C₁₄H₁₀N₂O₂S | [1] |

| Molecular Weight | 270.31 g/mol | [1] |

| Physical State | Solid | [1] |

| Water Solubility | Limited information available | [1] |

The molecule possesses both polar and non-polar characteristics. The nitrile and nitro groups are strongly polar and electron-withdrawing, capable of participating in dipole-dipole interactions. The benzylthio group, however, introduces a significant non-polar, hydrophobic character due to the two aromatic rings. This duality suggests that the compound is likely to exhibit poor solubility in water and other highly polar protic solvents. Conversely, it is predicted to have better solubility in organic solvents of intermediate to low polarity, which can effectively solvate both the polar functional groups and the non-polar aromatic portions of the molecule.

Predicted Solubility Trend:

-

High Solubility: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the nitrile and nitro groups without the steric hindrance of hydrogen bonding.

-

Moderate Solubility: Solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Low to Negligible Solubility: Highly polar protic solvents like water and ethanol, and non-polar solvents such as hexanes and toluene.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 2-(Benzylthio)-5-nitrobenzonitrile, a standardized and rigorous experimental approach is necessary. The following protocol is designed to yield reliable and reproducible data.

Materials and Equipment

-

2-(Benzylthio)-5-nitrobenzonitrile (solid)

-

Analytical balance (± 0.1 mg)

-

A set of selected solvents (e.g., Water, Ethanol, DMSO, DMF, Acetone, Dichloromethane, Hexane)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-(Benzylthio)-5-nitrobenzonitrile and add it to a known volume of the selected solvent in a vial. The key is to ensure that a solid phase remains, indicating saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Continuous agitation ensures thorough mixing.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial for separating the saturated solution from the excess solute.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particulates.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-(Benzylthio)-5-nitrobenzonitrile.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of excess solid after equilibration confirms that the solution is saturated. The use of a validated analytical method like HPLC ensures the accuracy and specificity of the concentration measurement. The choice of a 24-48 hour equilibration period is based on the rationale that sufficient time is required for the dissolution process to reach a dynamic equilibrium, especially for sparingly soluble compounds.

Caption: Experimental workflow for determining the solubility of 2-(Benzylthio)-5-nitrobenzonitrile.

Computational Approaches to Solubility Prediction

In modern drug development, computational models are increasingly used to predict the solubility of novel compounds, saving time and resources.[3] These in silico methods can provide valuable estimates before a compound is even synthesized.

Models such as those based on Quantitative Structure-Property Relationships (QSPR) correlate structural features of molecules with their experimentally determined solubilities. For 2-(Benzylthio)-5-nitrobenzonitrile, descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area would be key inputs for such models.

Another approach involves the use of thermodynamic models like the Conductor-like Screening Model for Realistic Solvents (COSMO-RS), which can predict solubility based on quantum chemical calculations.[4]

Caption: Logical relationship between molecular structure and predicted solubility.

Conclusion

References

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

OSTI.gov. (n.d.). Heuristic Computational Model for Predicting Lignin Solubility in Tailored Organic Solvents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Benzylthio)-5-nitrobenzonitrile: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Benzylthio)-5-nitrobenzonitrile, a niche yet potentially valuable molecule in the landscape of chemical research and drug discovery. While the formal discovery and extensive history of this specific compound remain sparsely documented in readily available literature, this guide constructs a robust framework for its synthesis, characterization, and exploration of its putative biological activities. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction: Unveiling a Potential Bioactive Scaffold

The benzonitrile moiety is a versatile building block in medicinal chemistry, contributing to the pharmacological activity of numerous therapeutic agents. The introduction of a nitro group and a benzylthio substituent creates a unique electronic and steric environment, suggesting the potential for novel biological interactions. The nitro group, a potent electron-withdrawing group, can influence the molecule's reactivity and is a common feature in compounds with antimicrobial and cytotoxic properties. The benzylthio group can enhance lipophilicity, potentially improving membrane permeability, and can also participate in various biological interactions.

This guide will first delineate a plausible and efficient synthetic pathway for 2-(Benzylthio)-5-nitrobenzonitrile, followed by a detailed breakdown of its expected physicochemical properties and spectral characteristics. Finally, we will explore the predicted biological activities of this compound, drawing upon the known pharmacology of related nitrobenzonitrile and benzylthio derivatives to provide a rationale for future investigational studies.

Synthesis of 2-(Benzylthio)-5-nitrobenzonitrile: A Mechanistic Approach

The synthesis of 2-(Benzylthio)-5-nitrobenzonitrile can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro and cyano groups, facilitating the displacement of a suitable leaving group by a sulfur nucleophile.

Proposed Synthetic Pathway

The most direct route involves the reaction of a readily available starting material, 2-chloro-5-nitrobenzonitrile, with benzyl mercaptan in the presence of a base.

Caption: Proposed synthesis of 2-(Benzylthio)-5-nitrobenzonitrile.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of aryl thioethers from aryl halides. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base and solvent) may be necessary to achieve the highest yield and purity.

Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Benzyl mercaptan

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitrobenzonitrile (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent such as DMF or acetonitrile to dissolve the starting material.

-

Base Addition: Add a base (e.g., potassium carbonate, 1.5-2.0 eq) to the mixture. If using a stronger base like sodium hydride, it should be handled with extreme care and added portion-wise at 0 °C.

-

Nucleophile Addition: Slowly add benzyl mercaptan (1.1-1.2 eq) to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(Benzylthio)-5-nitrobenzonitrile.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂S | [1] |

| Molecular Weight | 270.31 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | - |

| Melting Point | Not available | - |

| Boiling Point | 438.6 ± 45.0 °C | [2] |

| Density | 1.33 ± 0.1 g/cm³ | [2] |

| LogP | 3.5 | [3] |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of 2-(Benzylthio)-5-nitrobenzonitrile and typical values for the functional groups present.

1H NMR (Nuclear Magnetic Resonance):

-

Aromatic Protons (Benzonitrile Ring): Three protons exhibiting complex splitting patterns in the aromatic region (δ 7.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield.

-

Aromatic Protons (Benzyl Ring): Five protons appearing as a multiplet in the aromatic region (δ 7.2-7.4 ppm).

-

Methylene Protons (-S-CH₂-): A singlet corresponding to the two methylene protons is expected around δ 4.2-4.5 ppm.

13C NMR (Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals for the twelve aromatic carbons are expected in the range of δ 120-150 ppm. The carbon bearing the nitro group and the carbon attached to the sulfur atom will be significantly influenced by these substituents.

-

Nitrile Carbon (-C≡N): A characteristic peak for the nitrile carbon is expected around δ 115-120 ppm.

-

Methylene Carbon (-S-CH₂-): The methylene carbon signal is anticipated to appear around δ 35-45 ppm.

IR (Infrared) Spectroscopy:

-

Nitrile Stretch (-C≡N): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

Nitro Stretch (-NO₂): Two strong absorption bands, an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

C-S Stretch: A weak absorption in the fingerprint region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 270.

-

Key Fragmentation Patterns: Predicted fragmentation would likely involve the loss of the benzyl group (m/z 91) and fragments related to the nitrobenzonitrile core. Predicted collision cross-section values for various adducts are available in public databases.[3]

Predicted Biological Activity and Potential Applications

The chemical structure of 2-(Benzylthio)-5-nitrobenzonitrile suggests several potential avenues for biological activity, primarily in the realms of antimicrobial and anticancer research.

Antimicrobial Potential

Derivatives of benzimidazoles containing a benzylthio group have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism of action for such compounds is often attributed to the inhibition of crucial cellular processes. Furthermore, various nitro-substituted aromatic compounds are known to possess antimicrobial properties.

Caption: Putative targets for antimicrobial activity.

Cytotoxic and Anticancer Potential

Benzonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The presence of the nitro group can enhance this activity, as many nitroaromatic compounds are known to induce cellular stress and apoptosis. The lipophilic nature of the benzylthio group could facilitate the transport of the molecule across cancer cell membranes.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

This protocol provides a general framework for assessing the cytotoxic effects of 2-(Benzylthio)-5-nitrobenzonitrile on a cancer cell line.

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2-(Benzylthio)-5-nitrobenzonitrile in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treating the cells.

-

Incubation: Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

While the discovery and detailed history of 2-(Benzylthio)-5-nitrobenzonitrile are not extensively documented, a logical and feasible synthetic route can be proposed based on fundamental principles of organic chemistry. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The structural motifs present in the molecule strongly suggest a potential for interesting biological activities, particularly as an antimicrobial or cytotoxic agent.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and pharmacology of this compound. Future work should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the molecule using modern analytical techniques. Subsequent biological screening is warranted to uncover its potential therapeutic applications. The insights provided herein are intended to catalyze further investigation into this promising, yet understudied, chemical entity.

References

-

PubChemLite. 2-(benzylthio)-5-nitrobenzonitrile (C14H10N2O2S). Available from: [Link]

-

TSI Journals. Synthesis and Antibacterial Effect of 2-(Benzylthio) methyl-1H-Benzimidazole Derivatives on Two Bacteria of Medical Interest. (2022-07-28). Available from: [Link]

-

Organic Syntheses. α-PHENYLCINNAMONITRILE. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Available from: [Link]

-

ResearchGate. Study of Cytotoxic Effects of Benzonitrile Pesticides. (2015-08-07). Available from: [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available from: [Link]

-

PubMed. Study of Cytotoxic Effects of Benzonitrile Pesticides. Available from: [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

-

Dovepress. Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-4-(alkyl/arylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile and their corresponding fused rings. (2017-11-28). Available from: [Link]

-

Acıbadem Mehmet Ali Aydınlar Üniversitesi. EXPERIMENT 9: CYTOTOXICITY. Available from: [Link]

-

JETIR.org. Antimicrobial and Antifungal Evaluation of Novel N-Amino Benzylthiolates with Solvent- Free Synthesis. Available from: [Link]

-

Journal of Ovonic Research. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

PubChemLite. Benzonitrile, 2-(4-(methylthio)phenoxy)-5-nitro- (C14H10N2O3S). Available from: [Link]

-

WebSpectra. IR Absorption Table. Available from: [Link]

-

Trade Science Inc. Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Available from: [Link]

-

PubChem. 2-Amino-5-nitrobenzonitrile. Available from: [Link]

-

MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]

-

National Institute of Standards and Technology. Benzonitrile. Available from: [Link]

-

PubMed. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Available from: [Link]

-

ResearchGate. Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. (2015-08-05). Available from: [Link]

- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

National Institute of Standards and Technology. Benzonitrile. Available from: [Link]

-

PubMed Central. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available from: [Link]

-

Semantic Scholar. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells. (2022-07-01). Available from: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available from: [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available from: [Link]

Sources

- 1. 2-(BENZYLTHIO)-5-NITROBENZONITRILE | 175135-67-8 [chemicalbook.com]

- 2. 2-(BENZYLTHIO)-5-NITROBENZONITRILE CAS#: 175135-67-8 [m.chemicalbook.com]

- 3. PubChemLite - 2-(benzylthio)-5-nitrobenzonitrile (C14H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism & Synthesis of 2-(Benzylthio)-5-nitrobenzonitrile

Executive Summary

2-(Benzylthio)-5-nitrobenzonitrile is a critical intermediate in the synthesis of bioactive heterocycles, including benzothiazoles and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Its formation represents a classic, high-efficiency Nucleophilic Aromatic Substitution (

This guide details the mechanistic underpinnings of this transformation, providing a validated experimental protocol and troubleshooting framework for researchers. The reaction exploits the cooperative electron-withdrawing effects of cyano (-CN) and nitro (-NO2) groups to activate the ortho-halogen for displacement by benzyl mercaptan.

Part 1: Mechanistic Principles ( )

The formation of 2-(benzylthio)-5-nitrobenzonitrile is driven by the Addition-Elimination mechanism. Unlike electrophilic aromatic substitution (

Substrate Activation & Regioselectivity

The starting material, typically 2-chloro-5-nitrobenzonitrile (or its fluoro-analog), possesses a specific substitution pattern that makes the reaction possible:

-

The Leaving Group (LG): A halogen (Cl or F) at position 2.

-

The Activating Groups:

-

Nitro (-NO2) at Position 5: Located para to the leaving group. It exerts a strong mesomeric (

) and inductive ( -

Cyano (-CN) at Position 1: Located ortho to the leaving group. It further withdraws electron density via induction and resonance, lowering the energy barrier for nucleophilic attack.

-

The Nucleophile

Benzyl mercaptan (

Reaction Pathway[1][3][4][5][6][7]

-

Attack (Rate Determining Step): The thiolate anion attacks the carbon bearing the halogen (C2). This disrupts the aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[3]

-

Elimination: The aromaticity is restored by the expulsion of the halide ion (

or -

Product Formation: The thioether bond is established, yielding 2-(benzylthio)-5-nitrobenzonitrile.

Mechanistic Diagram

The following diagram illustrates the orbital interactions and electron flow during the transformation.

Figure 1: The Addition-Elimination (

Part 2: Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It prioritizes safety and yield purity.

Reagents & Materials

| Component | Role | Specs | Quantity |

| 2-Chloro-5-nitrobenzonitrile | Substrate | >97% Purity | 1.83 g (10 mmol) |

| Benzyl Mercaptan | Nucleophile | 99% | 1.24 g (1.18 mL, 10 mmol) |

| Potassium Carbonate ( | Base | Anhydrous, Powder | 2.07 g (15 mmol) |

| DMF (Dimethylformamide) | Solvent | Anhydrous | 20 mL |

| Ethyl Acetate / Hexane | Workup | HPLC Grade | As needed |

Step-by-Step Methodology

-

Preparation:

-

Equip a 50 mL round-bottom flask with a magnetic stir bar.

-

Add 2-Chloro-5-nitrobenzonitrile (1.83 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Note: If using the 2-Fluoro analog, cool the solution to

first, as the reaction is significantly more exothermic.

-

-

Activation:

-

Add

(2.07 g) to the solution. The suspension may turn slightly yellow/orange due to partial deprotonation or charge-transfer complexes.

-

-

Nucleophilic Addition:

-

Add Benzyl Mercaptan (1.18 mL) dropwise over 5 minutes.

-

Observation: A color change to deep yellow or orange is typical as the thiolate forms and reacts.

-

Reaction Conditions: Stir vigorously at Room Temperature (

) for 2–4 hours. -

Monitoring: Check progress via TLC (20% Ethyl Acetate in Hexane). The starting material (

) should disappear, replaced by the product (

-

-

Quench & Isolation:

-

Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring.

-

The product is hydrophobic and will precipitate immediately as a pale yellow solid.

-

Stir the aqueous slurry for 15 minutes to dissolve inorganic salts (

, excess

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (

mL) and cold ethanol ( -

Drying: Dry under vacuum at

for 6 hours.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-(benzylthio)-5-nitrobenzonitrile.

Part 3: Optimization & Troubleshooting

Solvent Effects

The choice of solvent dramatically impacts the reaction rate of

-

DMF/DMSO (Recommended): These dipolar aprotic solvents solvate the cation (

) well but leave the thiolate anion ( -

Acetonitrile: A viable alternative if DMF removal is difficult, though the reaction may require mild heating (

). -

Ethanol: Not recommended for high throughput. While greener, the protic nature solvates the anion (hydrogen bonding), significantly retarding the nucleophilic attack.

Substrate Selection: Chloro vs. Fluoro

While the protocol above uses the Chloro- derivative (cheaper), the 2-Fluoro-5-nitrobenzonitrile analog is vastly more reactive.

-

Why? Fluorine is highly electronegative, creating a stronger dipole at the C-F bond. This lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack (the rate-limiting step).

-

Use Case: If the Chloro- reaction is sluggish (e.g., steric hindrance in modified derivatives), switch to the Fluoro- substrate.

Analytical Data (Expected)

-

Physical State: Pale yellow solid.

-

Melting Point:

(approximate, varies by crystal form).[5] -

NMR (DMSO-

-

4.45 (s, 2H,

- 7.2-7.4 (m, 5H, Benzyl aromatic)

- 7.85 (d, 1H, H-3 of benzonitrile)

- 8.35 (dd, 1H, H-4 of benzonitrile)

- 8.65 (d, 1H, H-6 of benzonitrile, deshielded by -CN and -NO2)

-

4.45 (s, 2H,

References

-

Nucleophilic Arom

) Mechanisms Source: Chemistry Steps -

2-Fluoro-5-nitrobenzonitrile as a Scaffold Source: Ossila

-

Fluorine-Thiol Displacement Reaction (FTDR) Source: Nature Communications / Springer

-

General Synthesis of 2-(Alkylthio)-5-nitrobenzonitriles Source: PubChem / Patent Literature

Sources

- 1. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 5-(Benzylthio)-1H-tetrazole = 99.0 HPLC 21871-47-6 [sigmaaldrich.com]

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 2-(benzylthio)-5-nitrobenzonitrile core represents one such scaffold, embodying a strategic convergence of three key pharmacophoric motifs: a nitrile group, a thioether linkage, and a nitroaromatic system. This guide provides an in-depth exploration of the synthesis, chemical biology, and structure-activity relationships (SAR) of this versatile molecule and its derivatives, offering a technical resource for researchers engaged in the design and development of novel therapeutic agents.

The benzonitrile unit is a common feature in numerous approved drugs, where the nitrile group can act as a bioisostere for other functional groups, modulate physicochemical properties, and participate in key binding interactions with protein targets.[1] The thioether linkage, while less common than its oxygen-containing ether counterpart, offers unique advantages in terms of its metabolic stability, lipophilicity, and ability to form specific interactions within protein binding pockets.[2] Furthermore, the nitroaromatic moiety, a potent electron-withdrawing group, not only activates the aromatic ring for nucleophilic substitution, facilitating the synthesis of diverse analogs, but also presents opportunities for bioreductive activation, a strategy employed in some antimicrobial and anticancer agents.[3][4]

This guide will dissect the chemical intricacies of the 2-(benzylthio)-5-nitrobenzonitrile scaffold, providing detailed synthetic protocols, exploring the biological potential of its derivatives, and elucidating the structure-activity relationships that govern their therapeutic efficacy.

The Core Scaffold: Synthesis and Physicochemical Properties

The parent compound, 2-(benzylthio)-5-nitrobenzonitrile, serves as the foundational building block for a diverse library of potential therapeutic agents. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established transformation in organic chemistry.

Physicochemical Properties of 2-(Benzylthio)-5-nitrobenzonitrile

| Property | Value | Reference |

| CAS Number | 175135-67-8 | [5] |

| Molecular Formula | C₁₄H₁₀N₂O₂S | [5] |

| Molecular Weight | 270.31 g/mol | [5] |

| Physical State | Solid | [5] |

| Solubility | Limited information available in public domain | |

| Stability | Stable under normal conditions | [5] |

The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electron density of the aromatic ring, making the 2-position susceptible to nucleophilic attack. The benzylthio group introduces a degree of conformational flexibility and lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets.

Synthetic Workflow: A Self-Validating Protocol

The synthesis of 2-(benzylthio)-5-nitrobenzonitrile is predicated on the reaction of a suitable nucleophile, benzyl mercaptan (phenylmethanethiol), with an activated aromatic electrophile, typically 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile. The higher electronegativity and better leaving group ability of fluorine often lead to milder reaction conditions and higher yields compared to chlorine.

Caption: Synthetic workflow for 2-(Benzylthio)-5-nitrobenzonitrile.

Experimental Protocol: Synthesis of 2-(Benzylthio)-5-nitrobenzonitrile

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution.

Materials:

-

2-Chloro-5-nitrobenzonitrile (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-5-nitrobenzonitrile in anhydrous DMF, add potassium carbonate.

-

Slowly add benzyl mercaptan to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(benzylthio)-5-nitrobenzonitrile.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring the Chemical Neighborhood: Analogs and Derivatives

The true potential of the 2-(benzylthio)-5-nitrobenzonitrile scaffold lies in its amenability to chemical modification, allowing for the generation of a diverse library of analogs with potentially tailored biological activities. Key points of diversification include:

-

Modification of the Thioether Moiety: Substitution on the benzyl ring or replacement of the benzyl group with other alkyl or aryl moieties can modulate lipophilicity, steric bulk, and electronic properties.

-

Transformation of the Nitro Group: Reduction of the nitro group to an amine provides a handle for further functionalization, such as amide or sulfonamide formation, opening up new avenues for SAR exploration. The resulting 2-(benzylthio)-5-aminobenzonitrile is a key intermediate for accessing a wide range of derivatives.

-

Manipulation of the Nitrile Group: While often retained for its favorable properties, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, which can act as a carboxylic acid bioisostere.

Structure-Activity Relationships: A Glimpse into Biological Potential

While the biological activity of 2-(benzylthio)-5-nitrobenzonitrile itself is not extensively documented in publicly available literature, the activities of related thioether and nitroaromatic compounds provide valuable insights into its potential therapeutic applications.

Caption: Structure-Activity Relationship (SAR) map for 2-(benzylthio)-5-nitrobenzonitrile derivatives.

Table of Related Structures and Biological Activities

| Compound/Derivative Class | R-Group (at 2-position) | Modification | Biological Activity | Reported IC₅₀/MIC | Reference |

| 2-Arylalkylamino-thiazoles | Substituted benzylamino | Thiazole core | Anticancer (antiproliferative) | 5.7 - 12.2 µM | [6] |

| 5-Nitrofuranylidene-thiazolidinones | N/A | Fused heterocyclic system | Anticancer | 1.37 - 21.85 µM | [7] |

| 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles | Alkylthio | Thiadiazole core | Anti-Helicobacter pylori | Moderate to strong inhibition at 25 µ g/disk | [8] |

| 2-Substituted-5-(4-nitrophenylsulfonamido)benzoxazoles | Substituted benzyl | Benzoxazole core | GST P1-1 Inhibition | IC₅₀ = 10.2 µM (for 2-(4-chlorobenzyl) analog) | [9] |

| 2-Amino-5-(thioaryl)thiazoles | Thioaryl | Thiazole core | Itk Kinase Inhibition | Potent and selective | [10] |

| 5-Nitroimidazole/thiazole Piperazine Derivatives | N/A | Piperazine linkage | Antiparasitic | Potent activity |

The data in the table, while not exhaustive, highlights a recurring theme: the combination of a thioether linkage and a nitroaromatic moiety within a heterocyclic or aromatic framework frequently leads to significant biological activity, particularly in the realms of oncology and infectious diseases.

Future Perspectives and Conclusion

The 2-(benzylthio)-5-nitrobenzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse chemical handles it presents for modification, makes it an attractive platform for medicinal chemists.

Future research in this area could focus on several key directions:

-

Systematic SAR Exploration: A comprehensive library of analogs should be synthesized to systematically probe the effects of substitutions on the benzyl ring, variations in the thioether linker, and transformations of the nitro and nitrile groups.

-

Target Identification and Mechanism of Action Studies: For analogs that exhibit potent biological activity, efforts should be directed towards identifying their specific molecular targets and elucidating their mechanisms of action.

-

Optimization of ADME-Tox Properties: Lead compounds should be subjected to rigorous evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles to assess their drug-likeness and potential for clinical development.

References

-

IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

-

MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

-

National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

-

Patsnap. (n.d.). Preparation method of aminobenzonitrile. [Link]

- Google Patents. (n.d.).

-

PubMed. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. [Link]

-

National Institutes of Health. (2020). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

-

National Institutes of Health. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. [Link]

- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.

-

ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. [Link]

-

Royal Society of Chemistry. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. [Link]

-

ResearchGate. (n.d.). Showing IC 50 values of novel 5-Nitroimidazole and 5-Nitrothiazole.... [Link]

-

ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. [Link]

-

National Institutes of Health. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

-

Journal of Taibah University for Science. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. [Link]

-

Brieflands. (n.d.). Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives. [Link]

-

ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. [Link]

-

PubMed. (n.d.). 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases. [Link]

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

-

MDPI. (n.d.). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]

-

ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]

-

MDPI. (n.d.). Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. [Link]

-

ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

-

PubMed. (n.d.). 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase. [Link]

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

-

PubMed. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Benzylthio)-5-nitrobenzonitrile (175135-67-8) for sale [vulcanchem.com]

- 5. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of 2-(Benzylthio)-5-nitrobenzonitrile

CAS: 175135-67-8 | Formula: C₁₄H₁₀N₂O₂S | MW: 270.31 g/mol [1][2][3]

Compound Profile & Strategic Risk Assessment